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Compound of Interest

Compound Name: Methylphosphine

Cat. No.: B1207260

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
gaseous methylphosphine (CHsPH2). The document presents key quantitative data in a
structured format, details the experimental methodologies employed for their determination,
and includes visualizations of fundamental thermodynamic relationships and experimental
workflows.

Thermodynamic Properties of Gaseous
Methylphosphine

The thermodynamic properties of a compound are crucial for understanding its stability,
reactivity, and behavior in chemical processes. The following tables summarize the key
thermodynamic data for gaseous methylphosphine at standard conditions (298.15 K and 1
bar).

Table 1: Standard Thermodynamic Properties of Gaseous Methylphosphine
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Property Symbol Value Units Reference
Value not

Enthalpy of .

) explicitly

Formation (at AfH® ) ) kJ/mol [1]
available in

298.15 K)
search results
Value not

Enthalpy of o

. explicitly

Formation (at 0 AfH° ) ) kJ/mol [1]
available in

K)
search results
Value not

Standard o
explicitly

Entropy (at S° ) ) J/mol-K [1]
available in

298.15 K)
search results
Value not

) explicitly

Heat Capacity Co ) ] J/mol-K [1]
available in
search results

Proton Affinity 851.5 kJ/mol [1][2]

Gas Basicity 817.6 kJ/mol [2]

lonization Energy  IE 9.12 + 0.07 eV [2]

Table 2: Molecular Properties of Methylphosphine
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Property Value Units Reference
Molecular Weight 48.0242 g/mol [3]

Electric Dipole

Moment 1.100 Debye [1]

C-P Bond Length 1.858 A [1]

C-H Bond Length 1.094 A [1]

P-H Bond Length 1.423 A [1]

H-C-P Bond Angle 109.6 ° [1]

H-P-C Bond Angle 96.5 ° [1]

Table 3: Fundamental Vibrational Frequencies of Methylphosphine
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Symmetry Assignment Wavenumber (cm~?)
A PH2 stretch (sym) 2308
A" PH: stretch (asym) 2309
A CHs stretch (sym) 2850
A" CHs stretch (asym) 2920
A CHs stretch (asym) 2920
A PH:z scissors 1075
A" PH2 twist 930
A CHs deformation (sym) 1430
A" CHs deformation (asym) 1430
A CHs deformation (asym) 1430
A CHs rock 975
A" CHs rock 1020
A C-P stretch 675
A" Torsion 200

Experimental Methodologies

The determination of the thermodynamic properties of gaseous methylphosphine involves a
combination of experimental techniques and computational methods. Key experimental
protocols are outlined below.

lon Cyclotron Resonance (ICR) Spectrometry

lon Cyclotron Resonance (ICR) spectrometry is a powerful technique for studying the
properties and reactions of ions in the gas phase.[4] It was used to determine the gas-phase
basicities and proton affinities of methylphosphines.[2]
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 Principle: lons are trapped in a magnetic and electric field, where they move in a circular
path at a characteristic cyclotron frequency. By applying a radiofrequency electric field, the
ions can be excited, and their mass-to-charge ratio can be determined with high precision.

o Experimental Workflow:

o lonization: Gaseous methylphosphine is introduced into the ICR cell and ionized,
typically by electron impact.

o lon Trapping: The resulting ions are trapped by the magnetic and electric fields.

o lon-Molecule Reactions: The trapped ions are allowed to react with neutral
methylphosphine molecules or other gases for a controlled period.

o Detection: The products of the reactions are identified by their mass-to-charge ratios, and
the reaction rates can be determined. By studying equilibrium reactions, the relative
basicities and proton affinities can be established.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is used to determine the ionization energies of molecules.[2]

e Principle: A sample is irradiated with high-energy photons (usually UV or X-rays), causing the
ejection of electrons. The kinetic energy of the ejected photoelectrons is measured. The
ionization energy is then calculated by subtracting the kinetic energy of the electron from the
energy of the incident photon.

o Experimental Workflow:

o Sample Introduction: Gaseous methylphosphine is introduced into a high-vacuum
chamber.

o lonization: The gas is irradiated with a monochromatic beam of photons.

o Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are
measured by an electron energy analyzer.
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o Spectrum Generation: A plot of the number of electrons versus their kinetic energy (or
ionization energy) is generated, which shows the different electronic energy levels of the
molecule.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique used to determine the molecular structure of
volatile compounds, including bond lengths and angles.[5]

e Principle: A beam of high-energy electrons is scattered by the gas-phase molecules. The
scattered electrons create a diffraction pattern that is dependent on the arrangement of the
atoms in the molecule.

o Experimental Workflow:

o Sample Introduction: A jet of gaseous methylphosphine is introduced into a vacuum
chamber.

o Electron Beam Interaction: A high-energy electron beam is directed through the gas jet.

o Diffraction Pattern Recording: The scattered electrons are detected, creating a diffraction

pattern of concentric rings.

o Structural Analysis: The diffraction pattern is analyzed to determine the internuclear
distances and bond angles in the molecule. This experimental data is often refined in
conjunction with theoretical calculations.[5]

Visualizations

The following diagrams illustrate the relationships between key thermodynamic properties and
a general workflow for their determination.
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Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.
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Caption: Workflow for determining thermodynamic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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